molecular formula C17H21N5O5S2 B4658780 1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE

1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4658780
M. Wt: 439.5 g/mol
InChI Key: OUNSNTBTBVECJE-UHFFFAOYSA-N
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Description

1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperidinecarboxamide core with multiple functional groups, including a methylsulfonyl group and a pyrimidinylamino sulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidinecarboxamide core, followed by the introduction of the methylsulfonyl and pyrimidinylamino sulfonyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    1-{[2-(Methylsulfonyl)phenyl]sulfonyl}-N-(naphtho[2,1-d][1,3]thiazol-2-yl)-4-piperidinecarboxamide: This compound shares a similar piperidinecarboxamide core but differs in its substituents, leading to distinct chemical and biological properties.

    4-(Methylsulfonyl)phenyl derivatives: These compounds have a similar methylsulfonyl group but vary in their overall structure and applications.

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5S2/c1-28(24,25)22-11-7-13(8-12-22)16(23)20-14-3-5-15(6-4-14)29(26,27)21-17-18-9-2-10-19-17/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,20,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNSNTBTBVECJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE
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1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE

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